Cas no 2194544-56-2 (4,4,5,5-tetramethyl-2-({7-oxaspiro[3.5]nonan-2-yl}methyl)-1,3,2-dioxaborolane)
4,4,5,5-tetramethyl-2-({7-oxaspiro[3.5]nonan-2-yl}methyl)-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
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- 4,4,5,5-tetramethyl-2-({7-oxaspiro[3.5]nonan-2-yl}methyl)-1,3,2-dioxaborolane
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- Inchi: 1S/C15H27BO3/c1-13(2)14(3,4)19-16(18-13)11-12-9-15(10-12)5-7-17-8-6-15/h12H,5-11H2,1-4H3
- InChI Key: AIHUHMISUKXCMF-UHFFFAOYSA-N
- SMILES: C1C2(CCOCC2)CC1CB1OC(C)(C)C(C)(C)O1
4,4,5,5-tetramethyl-2-({7-oxaspiro[3.5]nonan-2-yl}methyl)-1,3,2-dioxaborolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM430419-250mg |
4,4,5,5-tetramethyl-2-({7-oxaspiro[3.5]nonan-2-yl}methyl)-1,3,2-dioxaborolane |
2194544-56-2 | 95%+ | 250mg |
$997 | 2023-03-10 | |
| Chemenu | CM430419-500mg |
4,4,5,5-tetramethyl-2-({7-oxaspiro[3.5]nonan-2-yl}methyl)-1,3,2-dioxaborolane |
2194544-56-2 | 95%+ | 500mg |
$1558 | 2023-03-10 | |
| Chemenu | CM430419-1g |
4,4,5,5-tetramethyl-2-({7-oxaspiro[3.5]nonan-2-yl}methyl)-1,3,2-dioxaborolane |
2194544-56-2 | 95%+ | 1g |
$1990 | 2023-03-10 | |
| Enamine | EN300-6474796-0.05g |
4,4,5,5-tetramethyl-2-({7-oxaspiro[3.5]nonan-2-yl}methyl)-1,3,2-dioxaborolane |
2194544-56-2 | 95% | 0.05g |
$537.0 | 2023-07-08 | |
| Enamine | EN300-6474796-0.1g |
4,4,5,5-tetramethyl-2-({7-oxaspiro[3.5]nonan-2-yl}methyl)-1,3,2-dioxaborolane |
2194544-56-2 | 95% | 0.1g |
$701.0 | 2023-07-08 | |
| Enamine | EN300-6474796-0.25g |
4,4,5,5-tetramethyl-2-({7-oxaspiro[3.5]nonan-2-yl}methyl)-1,3,2-dioxaborolane |
2194544-56-2 | 95% | 0.25g |
$999.0 | 2023-07-08 | |
| Enamine | EN300-6474796-0.5g |
4,4,5,5-tetramethyl-2-({7-oxaspiro[3.5]nonan-2-yl}methyl)-1,3,2-dioxaborolane |
2194544-56-2 | 95% | 0.5g |
$1574.0 | 2023-07-08 | |
| Enamine | EN300-6474796-1.0g |
4,4,5,5-tetramethyl-2-({7-oxaspiro[3.5]nonan-2-yl}methyl)-1,3,2-dioxaborolane |
2194544-56-2 | 95% | 1.0g |
$2019.0 | 2023-07-08 | |
| Enamine | EN300-6474796-2.5g |
4,4,5,5-tetramethyl-2-({7-oxaspiro[3.5]nonan-2-yl}methyl)-1,3,2-dioxaborolane |
2194544-56-2 | 95% | 2.5g |
$3957.0 | 2023-07-08 | |
| Enamine | EN300-6474796-5.0g |
4,4,5,5-tetramethyl-2-({7-oxaspiro[3.5]nonan-2-yl}methyl)-1,3,2-dioxaborolane |
2194544-56-2 | 95% | 5.0g |
$5854.0 | 2023-07-08 |
4,4,5,5-tetramethyl-2-({7-oxaspiro[3.5]nonan-2-yl}methyl)-1,3,2-dioxaborolane Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 4,4,5,5-tetramethyl-2-({7-oxaspiro[3.5]nonan-2-yl}methyl)-1,3,2-dioxaborolane
Research Briefing on 4,4,5,5-tetramethyl-2-({7-oxaspiro[3.5]nonan-2-yl}methyl)-1,3,2-dioxaborolane (CAS: 2194544-56-2)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of boronic acid derivatives, particularly 4,4,5,5-tetramethyl-2-({7-oxaspiro[3.5]nonan-2-yl}methyl)-1,3,2-dioxaborolane (CAS: 2194544-56-2), as versatile intermediates in drug discovery and development. This compound, characterized by its unique spirocyclic structure and boronate ester functionality, has garnered attention for its potential applications in targeted therapies, proteolysis-targeting chimeras (PROTACs), and as a key building block in Suzuki-Miyaura cross-coupling reactions.
A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthetic utility of 2194544-56-2 in the development of novel kinase inhibitors. The research demonstrated that the incorporation of this boronate ester into the scaffold of known kinase inhibitors significantly improved their binding affinity and selectivity, owing to the enhanced steric and electronic properties conferred by the spirocyclic moiety. The study employed a combination of molecular docking simulations and in vitro enzymatic assays to validate these findings, suggesting a promising avenue for the design of next-generation kinase-targeted therapeutics.
In another groundbreaking study, researchers at a leading pharmaceutical company investigated the use of 4,4,5,5-tetramethyl-2-({7-oxaspiro[3.5]nonan-2-yl}methyl)-1,3,2-dioxaborolane as a critical component in PROTACs. The compound's ability to form stable complexes with both target proteins and E3 ubiquitin ligases was leveraged to facilitate the targeted degradation of oncogenic proteins. The results, published in Nature Chemical Biology (2024), indicated a marked reduction in tumor growth in preclinical models, underscoring the therapeutic potential of this approach.
Further investigations into the chemical properties of 2194544-56-2 have revealed its exceptional stability under physiological conditions, making it an ideal candidate for in vivo applications. A recent pharmacokinetic study highlighted its favorable bioavailability and low toxicity profile, which are critical attributes for clinical translation. These findings were corroborated by a series of in vivo experiments, as detailed in a 2024 report in the European Journal of Medicinal Chemistry.
Despite these promising developments, challenges remain in the large-scale synthesis and purification of 4,4,5,5-tetramethyl-2-({7-oxaspiro[3.5]nonan-2-yl}methyl)-1,3,2-dioxaborolane. Current efforts are focused on optimizing synthetic routes to improve yield and scalability, as discussed in a recent review in Organic Process Research & Development (2024). Innovations in catalytic systems and green chemistry approaches are expected to address these limitations, paving the way for broader utilization of this compound in industrial and academic settings.
In conclusion, 2194544-56-2 represents a pivotal advancement in the toolkit of medicinal chemists, offering a unique combination of structural novelty and functional versatility. Its applications span from drug discovery to chemical biology, with ongoing research continuing to uncover new therapeutic opportunities. Future studies are anticipated to further elucidate its mechanistic insights and expand its utility in addressing unmet medical needs.
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